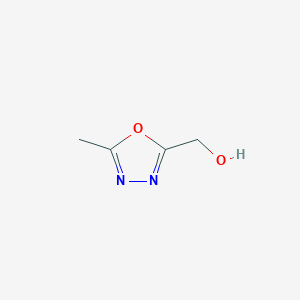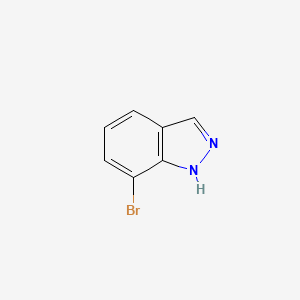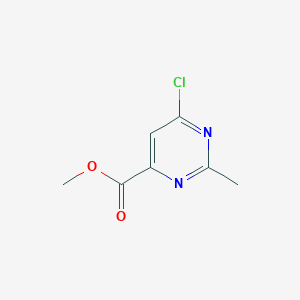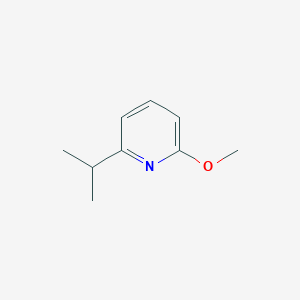
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol is an organic compound with the molecular formula C4H8F3NO. It is a derivative of butanol, where the hydroxyl group is substituted with an amino group and three fluorine atoms. This compound is known for its unique chemical properties due to the presence of both amino and trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol typically involves the reaction of 3-methyl-2-butanol with trifluoroacetic acid and ammonia. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-methyl-2-butanol} + \text{trifluoroacetic acid} + \text{ammonia} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: The trifluoromethyl group can be reduced to form non-fluorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitrile compounds.
Reduction: Formation of non-fluorinated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-methyl-1-butanol: Similar structure but lacks the trifluoromethyl group.
3-Amino-2-methyl-2-butanol: Similar structure but lacks the trifluoromethyl group.
1,1,1-Trifluoro-3-methyl-2-butanol: Similar structure but lacks the amino group.
Uniqueness
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol is unique due to the presence of both amino and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for various chemical modifications and interactions with biological molecules.
Propiedades
Fórmula molecular |
C5H10F3NO |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H10F3NO/c1-4(2,9)3(10)5(6,7)8/h3,10H,9H2,1-2H3 |
Clave InChI |
NJBGWLOACYNJPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C(F)(F)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid](/img/structure/B1286631.png)








![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)




